tert-Butyl N-(3-butanamidophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-(butanoylamino)phenyl]carbamate: is an organic compound with the molecular formula C15H22N2O3. It is a derivative of carbamic acid and is often used in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-butanamidophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(butanoylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-(butanoylamino)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted carbamates with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: tert-Butyl N-[3-(butanoylamino)phenyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is often employed in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its stability and reactivity make it a valuable intermediate in the synthesis of therapeutic agents.
Industry: In the industrial sector, tert-Butyl N-(3-butanamidophenyl)carbamate is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-butanamidophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of the target molecule. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- tert-Butyl N-[3-(aminomethyl)phenyl]carbamate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl N-[3-(1-aminoethyl)phenyl]carbamate
Comparison:
- tert-Butyl N-[3-(butanoylamino)phenyl]carbamate is unique due to its butanoylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
- The presence of different substituents in similar compounds can lead to variations in their chemical behavior, stability, and applications.
- The specific functional groups in tert-Butyl N-(3-butanamidophenyl)carbamate make it particularly suitable for certain synthetic and medicinal applications, distinguishing it from its analogs.
Properties
IUPAC Name |
tert-butyl N-[3-(butanoylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-5-7-13(18)16-11-8-6-9-12(10-11)17-14(19)20-15(2,3)4/h6,8-10H,5,7H2,1-4H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFIVBHDTLMPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.